molecular formula C15H23N3O B8715657 4-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methoxyaniline

4-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methoxyaniline

Cat. No. B8715657
M. Wt: 261.36 g/mol
InChI Key: DRZXUYMNHPOLFB-UHFFFAOYSA-N
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Patent
US07981903B2

Procedure details

A solution of 1-(cyclopropylmethyl)-4-[3-(methyloxy)-4-nitrophenyl]piperazine (1.05 g, 3.41 mmol), FeCl3 (0.165 g, 1.02 mmol), activated carbon (1.0 g), and hydrazine hydrate (1.3 mL, 41 mmol) was heated in methanol (50 mL) for 3 hours. Once the starting material was judged consumed by thin layer chromatography (10% MeOH/CH2CL2) the mixture was filtered over celite and concentrated to give 4-[4-(cyclopropylmethyl)-1-piperazinyl]-2-(methyloxy)aniline as a yellow solid (0.800 g, 3.07 mmol, 90% yield). 1H NMR (400 MHz, CDCl3) δ ppm 0.15 (q, J=4.89 Hz, 2 H), 0.52-0.60 (m, 2 H), 0.94 (d, J=6.23 Hz, 1 H), 2.35 (d, J=6.59 Hz, 2 H), 2.74 (s, 4 H), 3.07-3.15 (m, 4 H), 3.53 (s, 2 H), 3.83 (s, 3 H), 6.43 (dd, J=8.43, 2.20 Hz, 1 H), 6.53 (d, J=2.20 Hz, 1 H), 6.65 (d, J=8.06 Hz, 1 H).
Name
1-(cyclopropylmethyl)-4-[3-(methyloxy)-4-nitrophenyl]piperazine
Quantity
1.05 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
0.165 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][N:5]2[CH2:10][CH2:9][N:8]([C:11]3[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[C:13]([O:20][CH3:21])[CH:12]=3)[CH2:7][CH2:6]2)[CH2:3][CH2:2]1.O.NN>CO>[CH:1]1([CH2:4][N:5]2[CH2:6][CH2:7][N:8]([C:11]3[CH:16]=[CH:15][C:14]([NH2:17])=[C:13]([O:20][CH3:21])[CH:12]=3)[CH2:9][CH2:10]2)[CH2:2][CH2:3]1 |f:1.2|

Inputs

Step One
Name
1-(cyclopropylmethyl)-4-[3-(methyloxy)-4-nitrophenyl]piperazine
Quantity
1.05 g
Type
reactant
Smiles
C1(CC1)CN1CCN(CC1)C1=CC(=C(C=C1)[N+](=O)[O-])OC
Name
FeCl3
Quantity
0.165 g
Type
reactant
Smiles
Name
Quantity
1.3 mL
Type
reactant
Smiles
O.NN
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Once the starting material was judged consumed by thin layer chromatography (10% MeOH/CH2CL2) the mixture
FILTRATION
Type
FILTRATION
Details
was filtered over celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)CN1CCN(CC1)C1=CC(=C(N)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.07 mmol
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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